molecular formula C18H19NO2S B11780436 4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one

Cat. No.: B11780436
M. Wt: 313.4 g/mol
InChI Key: AIEZLQMRDIYYHW-UHFFFAOYSA-N
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Description

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one is a compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one typically involves the reaction of 3-(benzylthio)-2-methylphenylamine with morpholine-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzylthio group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF at low temperatures.

    Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-(3-(Benzylthio)-2-methylphenyl)morpholin-3-one can be compared with other similar compounds, such as:

    4-(4-Aminophenyl)morpholin-3-one: Known for its use as an intermediate in the synthesis of pharmaceuticals like rivaroxaban.

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Studied for its diverse biological activities, including antiviral and anticancer properties.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

4-(3-benzylsulfanyl-2-methylphenyl)morpholin-3-one

InChI

InChI=1S/C18H19NO2S/c1-14-16(19-10-11-21-12-18(19)20)8-5-9-17(14)22-13-15-6-3-2-4-7-15/h2-9H,10-13H2,1H3

InChI Key

AIEZLQMRDIYYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCOCC3=O

Origin of Product

United States

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